N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide
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Overview
Description
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide is a ceramide, a type of lipid molecule that plays a crucial role in cellular signaling and structure. Ceramides are found in high concentrations within the cell membrane of eukaryotic cells and are involved in various cellular processes, including differentiation, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide typically involves the reaction of a fatty acid with a sphingoid base. The process begins with the preparation of the sphingoid base, which is then acylated with a fatty acid to form the ceramide. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid interactions and membrane dynamics.
Biology: Plays a role in cell signaling pathways, particularly those involved in apoptosis and cell differentiation.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the formulation of skincare products due to its moisturizing and barrier-enhancing properties
Mechanism of Action
The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including protein kinases and phosphatases, to regulate cellular processes such as apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)hexadecanamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)octadecanamide
- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracosanamide
Uniqueness
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide is unique due to its specific fatty acid chain length, which influences its biophysical properties and interactions within cell membranes. This specificity allows it to be used in targeted applications, particularly in skincare and therapeutic research .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPPRPLRSPNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10707518 |
Source
|
Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10707518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74713-63-6 |
Source
|
Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10707518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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